molecular formula C18H15BrN2O2 B14864724 1-(4-Methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

1-(4-Methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14864724
M. Wt: 371.2 g/mol
InChI Key: UEYCRRYTSWSTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 4-methylbenzyl group and a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the 4-methylbenzyl and 4-bromophenyl groups.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-Methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(4-Bromobenzyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: Has a different substitution pattern, which may influence its chemical properties and applications.

Uniqueness

1-(4-Methylbenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the 4-methylbenzyl and 4-bromophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

5-(4-bromophenyl)-2-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H15BrN2O2/c1-12-2-4-13(5-3-12)11-21-17(18(22)23)10-16(20-21)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,22,23)

InChI Key

UEYCRRYTSWSTLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.